Cas no 73360-06-2 ((7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol)
![(7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol structure](https://it.kuujia.com/scimg/cas/73360-06-2x500.png)
73360-06-2 structure
Nome del prodotto:(7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol
(7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol
- DTXSID70994083
- 73360-06-2
- 9H-10-Oxa-1,7b-diazabenzo(5,6)cyclohepta(1,2,3-jk)fluoren-5-ol,1,2,3,11,12,12a,13,13a-octahydro-11-methoxy-1,9-dimethyl-, (9R-(9alpha,11alpha,12abeta,13aalpha))-
- 10-Hydroxyepi-21-O-methylkribine
- 10-Methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol
-
- Inchi: InChI=1S/C21H26N2O3/c1-12-17-11-23-18-5-4-14(24)10-16(18)15-6-7-22(2)19(21(15)23)8-13(17)9-20(25-3)26-12/h4-5,10-13,19-20,24H,6-9H2,1-3H3
- Chiave InChI: DWIQQWDWFBHSLB-UHFFFAOYSA-N
- Sorrisi: COC1CC2CC3N(C)CCc4c3n(C=C2C(C)O1)c1ccc(O)cc41 |c:15|
Proprietà calcolate
- Massa esatta: 354.19434270g/mol
- Massa monoisotopica: 354.19434270g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 582
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 46.9Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 529.6°C at 760 mmHg
- Punto di infiammabilità: 274.1°C
- Indice di rifrazione: 1.683
(7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol Letteratura correlata
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
73360-06-2 ((7aS,8aR,10R,12R)-10-methoxy-7,12-dimethyl-5,6,7,7a,8,8a,9,10-octahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluoren-3-ol) Prodotti correlati
- 1021106-23-9(N-(4-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide)
- 671200-86-5(3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-5H,6H,7H,8H-thieno2,3-bquinolin-5-one)
- 2483735-63-1(Ethynyl Estradiol-13C2D4)
- 959246-45-8(Methoxyacetic Acid Tridecyl Ester)
- 1566-06-9(Benzeneheptanoic acid,4-fluoro-g,z-dioxo-)
- 901043-99-0(1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 932456-75-2(2,5-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 2098022-87-6(3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride)
- 894-77-9(2H-1,4-Benzodiazepin-2-one,3-amino-7-chloro-1,3-dihydro-5-phenyl-)
- 2228635-24-1(2-hydroxy-2-(1-{imidazo1,2-apyridin-2-yl}cyclopropyl)acetic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
